REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][N:13]=[C:14]([C:17](O)=[O:18])[CH:15]=2)[N:10]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH:9]=1)[CH3:2].ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:47][O:48][NH2:49]>>[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][C:8]1[C:16]2[C:11](=[CH:12][N:13]=[C:14]([C:17]([NH:49][O:48][CH3:47])=[O:18])[CH:15]=2)[N:10]([CH2:20][C:21]2[CH:22]=[CH:23][C:24]([F:27])=[CH:25][CH:26]=2)[CH:9]=1)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCC1=CN(C2=CN=C(C=C21)C(=O)O)CC2=CC=C(C=C2)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCOCC1=CN(C2=CN=C(C=C21)C(=O)NOC)CC2=CC=C(C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |